4-[(2-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
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Description
The compound “4-[(2-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been achieved through various methods . For instance, one method involves the introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . Another method involves the incorporation of 4-methoxyphenyl moiety on position-7 of pyrrolo[2,3-d]pyrimidine .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine causes activity enhancement . Similarly, the incorporation of 4-methoxyphenyl moiety on position-7 of pyrrolo[2,3-d]pyrimidine results in activity enhancement .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, the introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine enhances its activity . Similarly, the incorporation of 4-methoxyphenyl moiety on position-7 of pyrrolo[2,3-d]pyrimidine also enhances its activity .Mechanism of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Pyrimidines have a wide range of pharmacological effects, making them a promising area for future research . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
4-(2-methoxyanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-8-11-13(18-9-5-3-4-6-10(9)21-2)16-7-17-14(11)22-12(8)15(19)20/h3-7H,1-2H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEMIUIJBHSNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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